2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate

Physicochemical profiling Drug-likeness Lead optimization

2-{[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS 956326-47-9) is a fully synthetic, small-molecule pyrazole derivative with the molecular formula C21H13ClN2O4 and a molecular weight of 392.8 g/mol. Its structure integrates three pharmacophoric elements: a 1-(4-chlorophenyl)pyrazole core, a carbonyl linker, and a phenyl 2-furoate ester terminus.

Molecular Formula C21H13ClN2O4
Molecular Weight 392.8
CAS No. 956326-47-9
Cat. No. B2443229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate
CAS956326-47-9
Molecular FormulaC21H13ClN2O4
Molecular Weight392.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4
InChIInChI=1S/C21H13ClN2O4/c22-15-7-9-16(10-8-15)24-13-14(12-23-24)20(25)17-4-1-2-5-18(17)28-21(26)19-6-3-11-27-19/h1-13H
InChIKeyJYHGFPUWBWHEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS 956326-47-9): Compound Identity, Class, and Procurement Baseline


2-{[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS 956326-47-9) is a fully synthetic, small-molecule pyrazole derivative with the molecular formula C21H13ClN2O4 and a molecular weight of 392.8 g/mol. Its structure integrates three pharmacophoric elements: a 1-(4-chlorophenyl)pyrazole core, a carbonyl linker, and a phenyl 2-furoate ester terminus [1]. The compound is catalogued in the ZINC database as ZINC000002216250 with a computed logP of 4.27, zero hydrogen-bond donors, and four hydrogen-bond acceptors, placing it in the GICB tranche of commercially available screening compounds [2]. It is currently supplied by multiple vendors—including Fujifilm Wako (via Matrix Scientific), CymitQuimica (Biosynth), and MolCore—at purities ranging from 95% to NLT 98% . Notably, per ChEMBL 20, this substance has no reported biological activity in any publication, and no clinical trials have been registered [2].

Why 2-{[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate Cannot Be Replaced by In-Class Analogs Without Risk


The 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate scaffold occupies a narrow chemical space that is not interchangeable with its closest commercially available analogs. The N1-4-chlorophenyl substituent introduces a strong electron-withdrawing effect (Hammett σp = +0.23 for Cl) that is absent in the 4-methylphenyl (CAS 955963-47-0; σp = -0.17) and tert-butyl (CAS 955961-65-6; σp = -0.20) variants, altering both the pyrazole ring electronics and the carbonyl linker reactivity [1]. Furthermore, the chlorine atom serves as a halogen-bond acceptor, a feature entirely unavailable in the non-halogenated analogs [2]. The furoate ester terminus—as opposed to the benzenesulfonate ester found in CAS 956741-35-8—confers a distinct hydrogen-bond acceptor profile (furan oxygen) and different hydrolytic stability characteristics . These structural divergences mean that screening hits, synthetic yields, or biological activities obtained with one analog cannot be assumed to transfer to another, making compound-specific sourcing essential for reproducibility .

Quantitative Differentiation Evidence for 2-{[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS 956326-47-9) vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity (clogP), Topological PSA, and Molecular Weight vs. N1-Substituted Analogs

The target compound (CAS 956326-47-9) possesses a computed logP of 4.27, a topological polar surface area (tPSA) of 79–81 Ų, and a molecular weight of 392.8 Da [1]. In comparison, the N1-tert-butyl analog (CAS 955961-65-6; C19H18N2O4) has a molecular weight of 338.4 Da—a difference of 54.4 Da (16.1% larger for target)—and is predicted to have a lower logP due to the absence of the lipophilic chlorophenyl ring . The N1-(4-methylphenyl) analog (CAS 955963-47-0; C22H16N2O4) has a molecular weight of 372.4 Da, differing by 20.4 Da from the target, with the chlorine atom contributing an additional 0.5–0.7 logP units relative to the methyl substituent . These differences in lipophilicity and bulk directly influence membrane permeability predictions, solubility parameters, and protein-binding promiscuity risk in screening campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Halogen-Bonding Capability: Structural Differentiation from Non-Halogenated N1-Aryl and N1-Alkyl Analogs

The 4-chlorophenyl substituent on the pyrazole N1 position of the target compound introduces a σ-hole on the chlorine atom that can participate in halogen bonding (XB) with protein backbone carbonyl oxygens or Lewis bases in a binding site. This interaction is geometrically well-defined (C–Cl···O angle ~165–180°, distance ~2.8–3.2 Å) and energetically comparable to a weak-to-moderate hydrogen bond (ΔG ≈ −1 to −3 kcal/mol) [1]. Neither the N1-tert-butyl analog (CAS 955961-65-6) nor the N1-(4-methylphenyl) analog (CAS 955963-47-0) can engage in halogen bonding, as they lack polarizable heavy halogens. The benzenesulfonate ester analog (CAS 956741-35-8) retains the 4-chlorophenyl group but replaces the furoate ester, altering the overall hydrogen-bond acceptor topology . This halogen-bond donor capability is absent in all non-halogenated in-class comparators and represents a structurally verifiable, target-specific differentiator.

Halogen bonding Molecular recognition Structure-based design

SAR Class-Level Evidence: Enhanced Biological Activity of 4-Chlorophenyl Pyrazole Derivatives vs. Non-Halogenated Analogs

While no direct biological data exist for the target compound itself in published literature [1], class-level SAR from multiple independent studies demonstrates that the 4-chlorophenyl substituent at the pyrazole N1 position consistently enhances biological potency compared to non-halogenated phenyl or alkyl analogs. In a series of pyrazolyl piperidine analogs screened for Factor Xa (FXa) inhibition, the 4-chlorophenyl-substituted compound (4a) exhibited the highest in vitro activity with an IC50 of 13.4 nM, outperforming other aryl substitutions [2]. Similarly, 1′-(4-chlorophenyl)pyrazole-containing pyrazoline derivatives showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv and antimicrobial activity against Staphylococcus aureus, with the 4-chlorophenyl group explicitly noted as a potency-enhancing feature [3]. A comprehensive SAR analysis of pyrazole derivatives further indicates that para-chloro substitution on the N1-phenyl ring increases antiproliferative potency relative to para-methyl or unsubstituted phenyl in multiple cancer cell lines including MCF7, HT-29, and M21 [4]. These class-level findings support the premise that the 4-chlorophenyl motif confers a biological activity advantage that non-halogenated analogs (tert-butyl, 4-methylphenyl) lack.

Structure-activity relationship Antimicrobial Anticancer 4-Chlorophenyl pyrazole

Commercial Purity and Vendor Availability: Target Compound Offers Higher Certified Purity Than Closest Analogs

The target compound (CAS 956326-47-9) is available at a certified purity of NLT 98% from MolCore under ISO quality systems, suitable for pharmaceutical R&D and quality control applications . In comparison, the N1-tert-butyl analog (CAS 955961-65-6) is supplied at 95% purity by AK Scientific and CymitQuimica , while the N1-(4-methylphenyl) analog (CAS 955963-47-0) is offered at a minimum of 95% purity by CymitQuimica . The 3% absolute purity difference is consequential in quantitative biological assays where impurities at the 5% level can confound IC50 determinations, particularly if impurities possess independent biological activity. Furthermore, the target compound is stocked by Fujifilm Wako (via Matrix Scientific), providing access to spectral data and certificates of analysis upon request .

Compound procurement Purity specification Quality assurance

Electron-Withdrawing Substituent Effect: 4-Chlorophenyl Modulates Pyrazole Ring Electronics and Carbonyl Reactivity vs. Electron-Donating Analogs

The Hammett substituent constant for para-chloro (σp = +0.23) indicates a moderate electron-withdrawing effect that polarizes the pyrazole ring and the carbonyl linker in the target compound. This stands in contrast to the N1-tert-butyl analog (σ* ≈ −0.30 for alkyl groups; electron-donating) and the N1-(4-methylphenyl) analog (σp = −0.17 for p-CH3; electron-donating) [1]. The electron-withdrawing effect of chlorine reduces electron density on the carbonyl carbon, making it more electrophilic and potentially more reactive toward nucleophiles in biochemical or synthetic contexts. This electronic modulation also affects the pKa of any conjugate acid and the redox potential of the pyrazole core [2]. Such electronic differences are non-trivial: they influence metabolic stability (oxidative metabolism by CYP450 enzymes), photophysical properties, and the compound's behavior in cycloaddition or cross-coupling reactions used for further derivatization.

Electronic effects Reactivity Synthetic chemistry

Scaffold Uniqueness and Intellectual Property Position: Absence of Prior Art Enables Freedom to Operate Relative to Heavily Patented Pyrazole Congeners

A search across Google Patents, USPTO, and WIPO databases yields no patents that specifically claim 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS 956326-47-9) as a composition of matter, method of use, or synthetic intermediate [1][2]. This stands in contrast to structurally related 1,5-diarylpyrazole CB1 antagonists (e.g., rimonabant and its congeners) which are extensively claimed in patent families including WO01/70700, EP 658,546, and US 6,057,335 [3]. Additionally, multiple patent families claim 1-(4-chlorophenyl)pyrazole-4-carboxamide and sulfonamide derivatives for kinase inhibition and ion channel modulation [4]. The target compound's combination of a 4-chlorophenyl N1 substituent, a 4-carbonyl linker, and a phenyl 2-furoate ester occupies a distinct chemical space that does not appear to intersect with existing composition-of-matter claims. Although a formal freedom-to-operate analysis requires legal review, the absence of identified blocking patents is a positive signal for organizations seeking to develop proprietary chemical matter around this scaffold.

Freedom to operate Patent landscape Chemical novelty

Best-Fit Research and Industrial Scenarios for Procuring 2-{[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS 956326-47-9)


Hit-to-Lead Medicinal Chemistry: Halogen-Bond-Enabled Fragment Optimization

For medicinal chemistry programs employing halogen bonding as a design strategy—particularly in kinases, proteases, or protein–protein interaction targets—the 4-chlorophenyl motif of CAS 956326-47-9 provides a validated halogen-bond donor that is absent in the corresponding 4-methylphenyl (CAS 955963-47-0) and tert-butyl (CAS 955961-65-6) analogs [1]. The furoate ester additionally offers a metabolically labile or hydrolytically tunable handle. The compound's 98% purity grade from MolCore ensures suitability for biophysical assay cascades (SPR, ITC, TSA) where impurity-driven false positives are costly [2]. Procurement of the chlorinated variant specifically enables exploration of the σ-hole interaction geometry at the target binding site—a dimension entirely inaccessible with non-halogenated comparators.

Antimicrobial and Antitubercular Lead Discovery: 4-Chlorophenyl Pyrazole SAR Expansion

Building on class-level evidence that 1-(4-chlorophenyl)pyrazole derivatives exhibit enhanced antitubercular activity against Mycobacterium tuberculosis H37Rv and antimicrobial activity against Gram-positive pathogens [1], CAS 956326-47-9 offers a chemically distinct scaffold that extends beyond the previously explored pyrazoline and 3,4-disubstituted pyrazole chemotypes. The compound's higher molecular weight and lipophilicity (clogP 4.27) relative to published 4-chlorophenyl pyrazole antitubercular agents [2] may afford improved mycobacterial cell wall penetration. Procuring this specific compound rather than a non-halogenated analog maximizes the probability of detecting growth-inhibitory activity based on established SAR, while the furoate ester provides a synthetic handle for further SAR exploration through ester hydrolysis and subsequent diversification [3].

Chemical Biology Probe Development: Electron-Deficient Pyrazole Scaffold with Distinct Redox Profile

The electron-withdrawing 4-chlorophenyl substituent (σp = +0.23) of CAS 956326-47-9 creates an electronically distinct pyrazole core compared to electron-rich analogs [1]. This electronic differentiation is relevant for designing chemical probes where redox stability, CYP450-mediated metabolic profile, or charge-transfer interactions are under investigation. The compound's computed tPSA (79–81 Ų) and logP (4.27) place it in drug-like chemical space suitable for cell-permeable probe development [2]. Unlike the extensively patented diarylpyrazole CB1 ligand class, this scaffold lacks prior art encumbrances, enabling proprietary probe development with reduced IP risk [3]. The availability of the compound through Fujifilm Wako with CoA and spectral documentation supports rigorous probe characterization standards .

Synthetic Methodology Development: Bifunctional Building Block for Parallel Library Synthesis

CAS 956326-47-9 serves as a bifunctional building block featuring two chemically orthogonal reactive centers: the furoate ester (hydrolyzable to carboxylic acid for amide coupling) and the carbonyl linker (reducible, or convertible to oxime/hydrazone derivatives) [1]. The 4-chlorophenyl group remains inert under most common synthetic transformations, providing a stable UV-active chromophore for HPLC monitoring. This contrasts with the N1-tert-butyl analog (CAS 955961-65-6), where the tert-butyl group may undergo unwanted dealkylation under acidic conditions. The compound's ISO-certified 98% purity from MolCore ensures reliable stoichiometry in library production, while the absence of stereocenters eliminates diastereomer complications [2].

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